3,5-二氯-2,6-二甲基吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

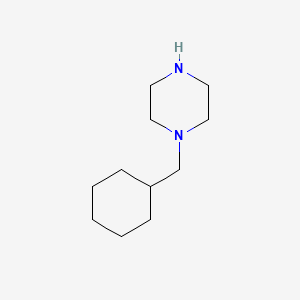

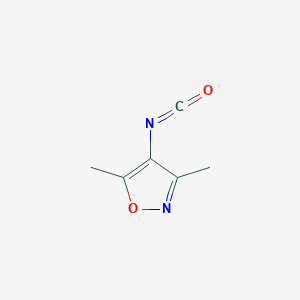

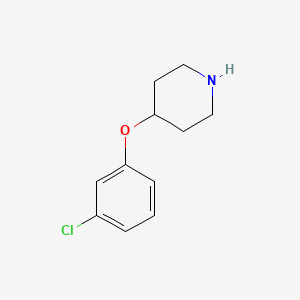

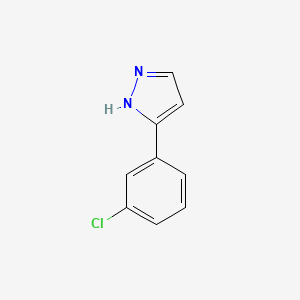

3,5-Dichloro-2,6-dimethylpyridin-4-amine, also known as DCDPA, is a pyridine derivative1. It has a molecular weight of 191.06 g/mol23. The IUPAC name for this compound is 3,5-dichloro-2,6-dimethyl-4-pyridinamine23.

Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine.Molecular Structure Analysis

The molecular formula of 3,5-Dichloro-2,6-dimethylpyridin-4-amine is C7H8Cl2N22. The InChI code for this compound is 1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11)23. The canonical SMILES representation is CC1=C(C(=C(C(=N1)C)Cl)N)Cl2.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information about the chemical reactions involving 3,5-Dichloro-2,6-dimethylpyridin-4-amine.Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dichloro-2,6-dimethylpyridin-4-amine is 191.05 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 22. The compound has a rotatable bond count of 02. The exact mass and monoisotopic mass of the compound are 190.0064537 g/mol2. The topological polar surface area is 38.9 Ų2. The heavy atom count is 112.科学研究应用

“3,5-Dichloro-2,6-dimethylpyridin-4-amine” is a chemical compound with the CAS Number: 50978-40-0 . This compound is typically in a solid form at room temperature .

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) : DDQ is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced). DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

-

2,4,6-trichloropyrimidine : This compound was first reacted with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of diisopropylethylamine in refluxing dioxane and heated at 70°C for 2 hours, to give the biaryl ether derivative: 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile .

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) : DDQ is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced). DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

-

2,4,6-trichloropyrimidine : This compound was first reacted with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of diisopropylethylamine in refluxing dioxane and heated at 70°C for 2 hours, to give the biaryl ether derivative: 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile .

安全和危害

I’m sorry, but I couldn’t find specific information about the safety and hazards of 3,5-Dichloro-2,6-dimethylpyridin-4-amine.

未来方向

Unfortunately, I couldn’t find specific information about the future directions of 3,5-Dichloro-2,6-dimethylpyridin-4-amine.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more comprehensive insights.

属性

IUPAC Name |

3,5-dichloro-2,6-dimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNQBQLXQVSYRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345557 |

Source

|

| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2,6-dimethylpyridin-4-amine | |

CAS RN |

50978-40-0 |

Source

|

| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)